molecular formula C20H22N4O4S2 B2910203 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097645-43-6

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2910203
CAS No.: 1097645-43-6
M. Wt: 446.54
InChI Key: DCJPBRKAIYQCOR-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 3. The oxadiazole is linked via a carboxamide bond to a piperidine ring, which is further modified by a thiophene-2-sulfonyl group. Its design aligns with trends in medicinal chemistry where oxadiazoles and sulfonamides are leveraged for their metabolic stability and binding affinity .

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-13-8-9-15(12-14(13)2)19-22-23-20(28-19)21-18(25)16-6-3-4-10-24(16)30(26,27)17-7-5-11-29-17/h5,7-9,11-12,16H,3-4,6,10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJPBRKAIYQCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with key analogues from the evidence, focusing on substituent variations and their implications:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Activities
Target Compound 3,4-Dimethylphenyl (oxadiazole); Thiophene-2-sulfonyl (piperidine) Not reported Not reported Hypothesized enhanced π-π stacking due to thiophene sulfonyl vs. aryl sulfonyl groups
N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) 4-Methoxyphenylsulfonyl; 2,4-Dimethylphenyl (amide) 516.63 142–144 LOX inhibition activity reported
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide 4-Chlorophenylsulfonyl; Phenyl (oxadiazole) 446.90 Not reported Higher lipophilicity due to chloro substituent
N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8j) 4-Methoxyphenylsulfonyl; 4-Ethoxyphenyl (amide) 546.67 138–140 Ethoxy group may enhance solubility
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (7h) 3,4-Dimethylphenyl (amide); Thiazolylmethyl (oxadiazole) 389.00 149–199 Broad melting range suggests polymorphism

Key Observations :

  • Substituent Diversity : The target compound’s thiophene-2-sulfonyl group distinguishes it from analogues with methoxy- or chloro-substituted aryl sulfonamides. Thiophene’s electron-rich nature may enhance π-π interactions in biological targets compared to phenyl or chlorophenyl groups .
  • In contrast, compounds like 8j with ethoxy groups prioritize solubility .
  • Molecular Weight Trends : Analogues with extended substituents (e.g., 8j ) exhibit higher molecular weights (~546 g/mol), which may impact bioavailability compared to the target compound (exact weight unspecified) .
Physicochemical Properties
  • Melting Points : Analogues in and exhibit melting points between 134–199°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range given structural similarities .
  • Solubility : Thiophene sulfonyl groups may confer moderate solubility in organic solvents, whereas methoxy or ethoxy substituents (e.g., 8j ) enhance aqueous solubility .

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